A,A'-Dibromo-P-xylene-D8

概要

説明

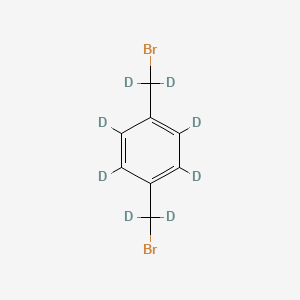

A,A’-Dibromo-P-xylene-D8, also known as 1,4-Bis(bromomethyl)benzene-D8, is a deuterated derivative of A,A’-Dibromo-P-xylene. This compound is characterized by the presence of two bromomethyl groups attached to a benzene ring, with deuterium atoms replacing the hydrogen atoms. It is commonly used in various scientific research applications due to its unique properties.

準備方法

Synthetic Routes and Reaction Conditions

A,A’-Dibromo-P-xylene-D8 can be synthesized through the bromination of P-xylene-D8. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination of the methyl groups on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of A,A’-Dibromo-P-xylene-D8 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity P-xylene-D8 and bromine, with the reaction being conducted in large reactors. The product is then purified through distillation or recrystallization to obtain the desired compound with high purity.

化学反応の分析

Types of Reactions

A,A’-Dibromo-P-xylene-D8 undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: The bromine atoms can be reduced to form the corresponding P-xylene-D8.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN), typically carried out in polar solvents like dimethylformamide (DMF).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.

Major Products Formed

Substitution Reactions: Products include azides, nitriles, and other substituted derivatives.

Oxidation Reactions: Products include carboxylic acids and aldehydes.

Reduction Reactions: Products include P-xylene-D8 and other reduced derivatives.

科学的研究の応用

Organic Synthesis

A,A'-Dibromo-P-xylene-D8 serves as a versatile building block in organic synthesis. Its bromine substituents allow for various nucleophilic substitution reactions, enabling the formation of more complex organic molecules. This compound is particularly useful in synthesizing compounds with specific stereochemical configurations.

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard reference material in gas chromatography (GC) and mass spectrometry (MS). Its high purity and well-defined chemical structure make it an ideal candidate for calibrating instruments and validating analytical methods.

Material Science

The compound has applications in the development of new materials, particularly in polymer chemistry. It can be used to modify the properties of polymers through cross-linking reactions or as a precursor for synthesizing functionalized materials with specific properties such as enhanced thermal stability or improved mechanical strength.

Case Study 1: Synthesis of Functionalized Polymers

In a study published by researchers at TCI America, this compound was utilized to synthesize functionalized poly(ethylene glycol) derivatives. The bromine atoms facilitated the introduction of various functional groups, leading to polymers with tailored properties for biomedical applications, such as drug delivery systems .

Case Study 2: Analytical Method Development

A research team at VWR employed this compound as a calibration standard in their development of a novel gas chromatography method for detecting volatile organic compounds (VOCs) in indoor air samples. The study demonstrated that the compound's consistent behavior under GC conditions enabled accurate quantification of VOCs in complex matrices .

Data Tables

| Case Study | Focus Area | Findings/Implications |

|---|---|---|

| Synthesis of Polymers | Functionalized PEG derivatives | Tailored properties for biomedical applications |

| Analytical Method | VOC detection | Accurate quantification using this compound |

作用機序

The mechanism by which A,A’-Dibromo-P-xylene-D8 exerts its effects is primarily through its reactivity with nucleophiles and electrophiles. The bromine atoms on the benzene ring make it a versatile intermediate for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

類似化合物との比較

Similar Compounds

A,A’-Dibromo-P-xylene: The non-deuterated version of the compound, used in similar applications but without the isotopic labeling.

A,A’-Dibromo-M-xylene: A positional isomer with bromine atoms on the meta positions of the benzene ring.

A,A’-Dibromo-O-xylene: Another positional isomer with bromine atoms on the ortho positions of the benzene ring.

Uniqueness

A,A’-Dibromo-P-xylene-D8 is unique due to the presence of deuterium atoms, which makes it particularly useful in studies involving isotopic labeling. This allows for detailed investigations of reaction mechanisms and pathways, providing insights that are not possible with non-deuterated compounds.

生物活性

A,A'-Dibromo-P-xylene-D8 (CAS No. 623-24-5) is a brominated aromatic compound with the molecular formula C₈H₈Br₂. It is primarily utilized in organic synthesis, particularly in the development of various chemical intermediates and polymers. This article explores the biological activity of this compound, focusing on its toxicological properties, potential health effects, and relevant case studies.

- Molecular Weight : 263.96 g/mol

- Melting Point : 144-148 °C

- Boiling Point : 245 °C

- Density : 2.012 g/cm³

Acute Toxicity

This compound exhibits significant toxicity upon exposure. Acute effects may include:

- Neurological Symptoms : Fatigue, vertigo, stupor, and hallucinations have been reported following exposure to brominated compounds, including this compound .

- Dermatological Reactions : Contact dermatitis and other skin irritations can occur with prolonged exposure .

- Respiratory Effects : Inhalation may lead to respiratory tract irritation and lung damage, including reduced lung function .

Chronic Exposure

Chronic exposure to this compound has been associated with more severe health implications:

Case Studies

-

Case Report on Bromide Toxicity :

A study documented a case where prolonged exposure to brominated compounds led to neurological symptoms and skin reactions in workers handling these substances. The correlation between blood bromide levels and symptoms was noted but remained imprecise, indicating a complex interaction between exposure levels and individual susceptibility . -

Industrial Exposure Assessment :

An assessment of workers in industries utilizing this compound revealed a significant incidence of respiratory issues and skin irritations. The study highlighted the need for improved safety measures and personal protective equipment to mitigate exposure risks .

Antimicrobial Properties

Research indicates that dibrominated compounds can exhibit antimicrobial activity. While specific studies on this compound are scarce, related compounds have shown effectiveness against various bacterial strains. This suggests potential applications in developing antimicrobial agents, although further research is required to establish efficacy and safety profiles.

Enzyme Inhibition

This compound may also act as an inhibitor of certain enzymes involved in metabolic pathways. Its structural similarity to other brominated compounds suggests that it could interfere with enzymatic functions, potentially impacting biological systems at both cellular and organismal levels.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈Br₂ |

| CAS Number | 623-24-5 |

| Melting Point | 144-148 °C |

| Boiling Point | 245 °C |

| Density | 2.012 g/cm³ |

| Acute Toxicity | Neurological symptoms, dermatitis |

| Chronic Effects | Skin sensitization, reproductive issues |

特性

IUPAC Name |

1,4-bis[bromo(dideuterio)methyl]-2,3,5,6-tetradeuteriobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2/c9-5-7-1-2-8(6-10)4-3-7/h1-4H,5-6H2/i1D,2D,3D,4D,5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBZMSGOBSOCYHR-MOBLDEHESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])Br)[2H])[2H])C([2H])([2H])Br)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。